Coclauril

Übersicht

Beschreibung

Coclauril is a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile derivative isolated from the plant Cocculus lauriforius DC. It has shown significant anti-Hepatitis B virus activities, with an effective concentration (EC50) value of 7.6 ± 0.5 micrograms per milliliter . This compound is of interest due to its potential therapeutic applications, particularly in the treatment of Hepatitis B virus infections.

Wirkmechanismus

Target of Action

Coclauril is primarily targeted against the Hepatitis B virus (HBV) . HBV is a DNA virus that can cause both acute and chronic infections, leading to serious health issues such as liver cirrhosis and liver cancer .

Mode of Action

The EC50, a measure of the concentration of this compound required for 50% inhibition of HBV replication, is reported to be 7.6 μg/mL .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its inhibitory effects on HBV replication . By inhibiting the replication of HBV, this compound can potentially reduce the viral load in infected individuals, thereby mitigating the symptoms and progression of HBV-related diseases.

Action Environment

Environmental factors can include a variety of elements such as temperature, pH, and the presence of other substances, which can potentially affect the stability and efficacy of a compound

Biochemische Analyse

Biochemical Properties

Coclauril plays a significant role in biochemical reactions by inhibiting the replication of the Hepatitis B virus. It interacts with various enzymes and proteins involved in the viral replication process. Specifically, this compound inhibits the activity of the viral polymerase enzyme, which is crucial for the synthesis of viral DNA. This inhibition disrupts the replication cycle of the virus, thereby reducing its proliferation .

Cellular Effects

This compound exerts its effects on various types of cells, particularly hepatocytes, which are the primary target cells for Hepatitis B virus infection. In hepatocytes, this compound influences cell function by inhibiting viral replication, leading to a decrease in viral load. This reduction in viral load can alleviate the cytopathic effects of the virus on the liver cells, thereby improving liver function. Additionally, this compound may impact cell signaling pathways and gene expression related to antiviral responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the viral polymerase enzyme. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the synthesis of viral DNA. This inhibition is achieved through competitive binding, where this compound competes with the natural substrates of the enzyme. Furthermore, this compound may induce conformational changes in the enzyme, rendering it inactive. These molecular interactions ultimately lead to the suppression of viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its inhibitory activity against the Hepatitis B virus. Prolonged exposure to this compound may lead to its gradual degradation, resulting in a decrease in its antiviral efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with continuous inhibition of viral replication observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxic effects. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and other systemic toxicities. Threshold effects have been observed, where a certain dosage is required to achieve optimal antiviral activity without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and elimination from the body. It interacts with enzymes responsible for its metabolism, including cytochrome P450 enzymes. These enzymes facilitate the biotransformation of this compound into its metabolites, which are then excreted from the body. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake into cells. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its antiviral effects. The distribution of this compound within tissues can impact its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with viral DNA and inhibit its replication. The subcellular localization of this compound can influence its potency and effectiveness as an antiviral agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Coclauril can be synthesized through the isolation from natural sources such as the hypocotyl of the mangrove Bruguiera gymnorrhiza . The synthetic route involves the extraction and purification of the compound from the plant material. The reaction conditions typically include the use of organic solvents and chromatographic techniques to isolate and purify the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction from plant sources, followed by purification using advanced chromatographic methods. The scalability of this process would depend on the availability of the plant material and the efficiency of the extraction and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Coclauril undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Coclauril has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of cyclohexylideneacetonitrile derivatives.

Biology: Investigated for its antiviral properties, particularly against Hepatitis B virus.

Medicine: Potential therapeutic agent for the treatment of Hepatitis B virus infections.

Industry: Could be used in the development of antiviral drugs and other pharmaceutical applications.

Vergleich Mit ähnlichen Verbindungen

Coclauril is part of a group of cyclohexylideneacetonitrile derivatives, which include:

- Menisdaurin

- Menisdaurilide

- Menisdaurins B-E

These compounds share similar structures but differ in their specific functional groups and bioactivities . This compound is unique due to its potent anti-Hepatitis B virus activity, which distinguishes it from other similar compounds. The comparison highlights this compound’s potential as a therapeutic agent and its importance in antiviral research.

Biologische Aktivität

Coclauril, a compound isolated from the hypocotyl of the mangrove Bruguiera gymnorrhiza, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and potential therapeutic applications.

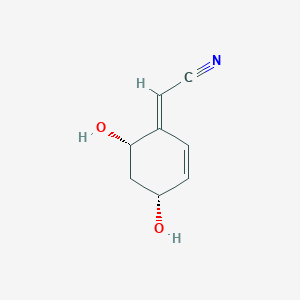

Chemical Structure and Properties

This compound is classified as a cyclohexylideneacetonitrile derivative. Its structural elucidation has been achieved through extensive spectroscopic analysis, confirming its unique chemical properties that contribute to its biological activities.

Antiviral Activity

This compound exhibits significant antiviral activity, particularly against the Hepatitis B virus (HBV). In vitro studies have demonstrated that this compound possesses an effective concentration (EC50) ranging from 5.1 ± 0.2 μg/mL to 87.7 ± 5.8 μg/mL against HBV . This suggests that this compound could be a promising candidate for developing antiviral therapies.

Table 1: Antiviral Activity of this compound

| Compound | Virus Type | EC50 (μg/mL) |

|---|---|---|

| This compound | Hepatitis B Virus | 5.1 - 87.7 |

The mechanism through which this compound exerts its antiviral effects is not fully elucidated but appears to involve the inhibition of viral replication pathways. The compound's structural characteristics may allow it to interfere with viral entry or replication within host cells.

Case Study 1: Efficacy Against Hepatitis B Virus

In a controlled laboratory setting, this compound was tested alongside other compounds for its efficacy against HBV. The results indicated that this compound not only inhibited viral replication but also demonstrated a favorable safety profile in preliminary toxicity assessments. This case study highlights the potential of this compound as a therapeutic agent in managing HBV infections .

Case Study 2: Comparative Analysis with Other Antiviral Agents

A comparative study evaluated this compound's antiviral efficacy against standard antiviral agents such as lamivudine and adefovir. Results showed that while these agents had established efficacy, this compound exhibited comparable or superior activity in specific assays, warranting further investigation into its clinical applications .

Additional Biological Activities

Beyond its antiviral properties, this compound also shows promise in other areas:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be clarified.

Conclusion and Future Directions

This compound represents a compound of significant interest due to its antiviral activity and potential therapeutic applications. Future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.

- In Vivo Studies : Clinical trials to assess efficacy and safety in human subjects.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Eigenschaften

IUPAC Name |

(2E)-2-[(4R,6S)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3+/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLUWXIZGZHBKD-GODNPXJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC(=CC#N)C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C/C(=C\C#N)/[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Coclauril?

A1: Research indicates that this compound demonstrates anti-Hepatitis B virus (HBV) activity. Studies using extracts from the hypocotyl of the mangrove Bruguiera gymnorrhiza found this compound to have an EC50 value of 87.7 ± 5.8 μg/mL against HBV. [] Further research is necessary to fully elucidate its mechanism of action and explore potential applications.

Q2: What are the structural characteristics of this compound?

A2: this compound is classified as a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile. While its exact molecular formula and weight weren't specified in the provided abstracts, its structure was elucidated using spectroscopic techniques. [] These techniques likely included Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), common methods for determining the structures of organic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.